![molecular formula C30H44BrN B12572110 4-[2-(4-Bromophenyl)ethenyl]-N,N-dioctylaniline CAS No. 192137-56-7](/img/structure/B12572110.png)
4-[2-(4-Bromophenyl)ethenyl]-N,N-dioctylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(4-Bromophenyl)ethenyl]-N,N-dioctylaniline is an organic compound with the molecular formula C30H44BrN and a molecular weight of 498.581 g/mol . This compound is characterized by the presence of a bromophenyl group attached to an ethenyl chain, which is further connected to an aniline moiety substituted with two octyl groups. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Bromophenyl)ethenyl]-N,N-dioctylaniline typically involves a multi-step process. One common method includes the bromination of a precursor compound followed by a coupling reaction to introduce the ethenyl group. The final step involves the alkylation of the aniline moiety with octyl groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to achieve industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(4-Bromophenyl)ethenyl]-N,N-dioctylaniline can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or acids.
Reduction: The ethenyl group can be reduced to form the corresponding ethyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products
Oxidation: Bromophenyl ketones or acids.
Reduction: Ethyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[2-(4-Bromophenyl)ethenyl]-N,N-dioctylaniline has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-[2-(4-Bromophenyl)ethenyl]-N,N-dioctylaniline involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the ethenyl and octyl groups can modulate the compound’s hydrophobicity and membrane permeability. These interactions can influence various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
4-[2-(4-Bromophenyl)ethenyl]-N,N-diphenylaniline: Similar structure but with phenyl groups instead of octyl groups.
4-[2-(4-Bromophenyl)ethenyl]-N,N-dibutylaniline: Contains butyl groups instead of octyl groups.
4-[2-(4-Bromophenyl)ethenyl]-N,N-dimethylaniline: Contains methyl groups instead of octyl groups.
Uniqueness
4-[2-(4-Bromophenyl)ethenyl]-N,N-dioctylaniline is unique due to its long octyl chains, which impart distinct hydrophobic properties and influence its interactions with biological membranes and other hydrophobic environments. This makes it particularly useful in applications requiring enhanced membrane permeability and hydrophobic interactions .
Propiedades
Número CAS |
192137-56-7 |
|---|---|
Fórmula molecular |
C30H44BrN |
Peso molecular |
498.6 g/mol |
Nombre IUPAC |
4-[2-(4-bromophenyl)ethenyl]-N,N-dioctylaniline |
InChI |
InChI=1S/C30H44BrN/c1-3-5-7-9-11-13-25-32(26-14-12-10-8-6-4-2)30-23-19-28(20-24-30)16-15-27-17-21-29(31)22-18-27/h15-24H,3-14,25-26H2,1-2H3 |
Clave InChI |
UPOCADJIGRNKBT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN(CCCCCCCC)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Pentyloxy)phenyl 4-[(but-3-en-1-yl)oxy]benzoate](/img/structure/B12572035.png)
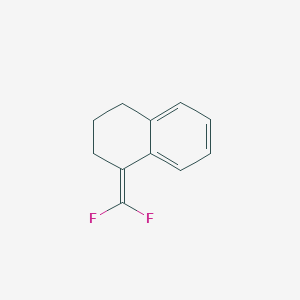
![3-chloro-N-[4-(dibutylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B12572046.png)
![Trichloro[2-(9-methyl-9H-fluoren-9-YL)ethyl]silane](/img/structure/B12572048.png)
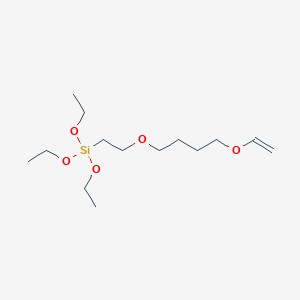
![Phenol, 3-[(2-bromo-2-propenyl)oxy]-](/img/structure/B12572061.png)
![N-[[1-(3,5-Dimethoxyphenyl)-1-methylethoxy]carbonyl]-beta-alanine](/img/structure/B12572062.png)
![[(1R,4R,7S)-2-(Hydroxyimino)-1,7-dimethylbicyclo[2.2.1]heptan-7-yl]acetonitrile](/img/structure/B12572063.png)
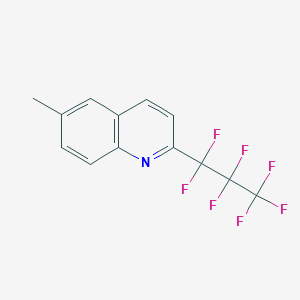
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-(methylsulfonyl)-, methyl ester](/img/structure/B12572077.png)
![Acetamide,2-[[1-(2,3-dihydro-benzo[B][1,4]dioxine-6-YL)-1H-tetrazol-5-YL]thio]-N-(5-methyl-3-isoxazolyl)-](/img/structure/B12572079.png)
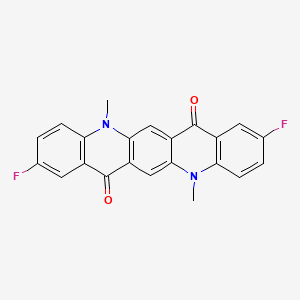
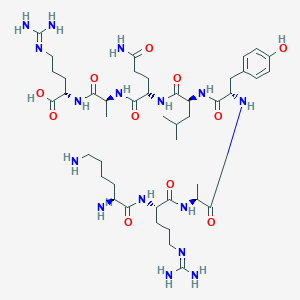
![N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]valine](/img/structure/B12572121.png)
